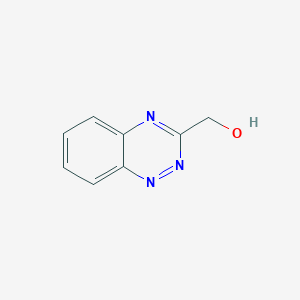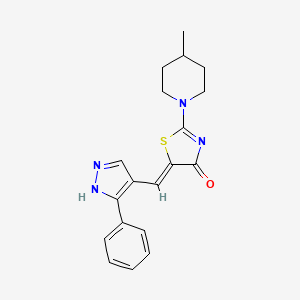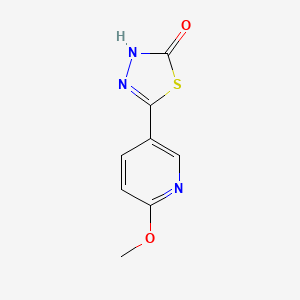
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one, also known as MPTD, is a heterocyclic compound that has been of great interest in scientific research due to its potential applications in various fields. MPTD is a thiadiazolone derivative with a pyridine ring attached to it, which makes it a unique and versatile compound.
Mécanisme D'action
The exact mechanism of action of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been found to possess anti-inflammatory and antioxidant activities, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one in lab experiments is its high purity and stability. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is also relatively easy to synthesize, and the yield of the compound is high. However, one of the limitations of using 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is its potential toxicity. Studies have shown that 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one. One area of interest is the development of new drugs and therapies based on the properties of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one. Another area of research is the investigation of the mechanism of action of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one, which may provide insight into its potential applications. Additionally, studies on the toxicity of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one and its effects on different cell types may help to determine its suitability for use in various experiments.
Méthodes De Synthèse
The synthesis of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one involves the reaction of 6-methoxypyridin-3-amine and thioglycolic acid in the presence of a catalyst such as triethylamine. The reaction takes place under mild conditions, and the yield of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to have anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
5-(6-methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-6-3-2-5(4-9-6)7-10-11-8(12)14-7/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDOXIUHFWJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NNC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1693650-23-5 |
Source


|
| Record name | 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

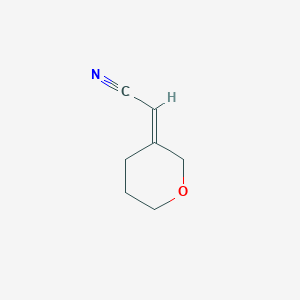
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)
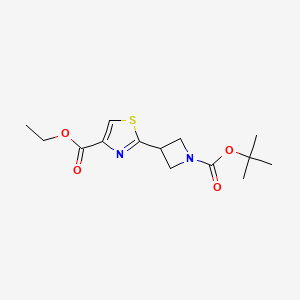
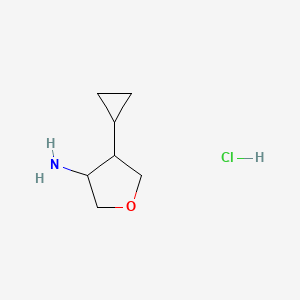

![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)
![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)


